molecular formula C16H27NO B5195334 N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine

N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine

Cat. No.: B5195334
M. Wt: 249.39 g/mol
InChI Key: KCOORHDYOVLCAY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group, an ethylphenoxy group, and a butan-1-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine typically involves the reaction of 2-ethylphenol with tert-butylamine and a butylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols; often conducted in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of secondary and tertiary amines.

    Substitution: Generation of substituted amine derivatives.

Scientific Research Applications

N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine
  • N-tert-butyl-4-(2-methylphenoxy)butan-1-amine
  • N-tert-butyl-4-(2-isopropylphenoxy)butan-1-amine

Comparison: N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine is unique due to the presence of the 2-ethylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-14-10-6-7-11-15(14)18-13-9-8-12-17-16(2,3)4/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOORHDYOVLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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